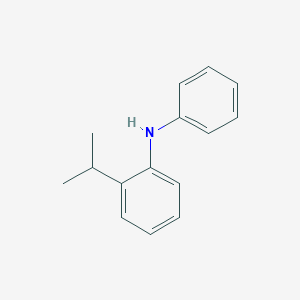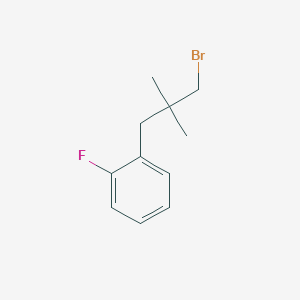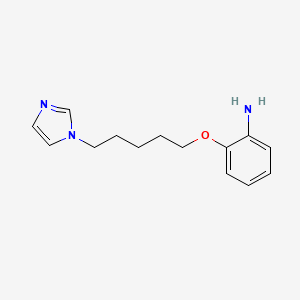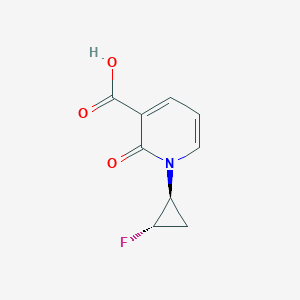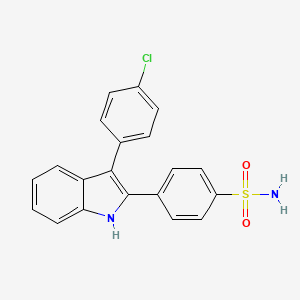
4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the indole ring, which is further connected to a benzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
The synthesis of 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group reacts with the indole core in the presence of a palladium catalyst.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The benzenesulfonamide moiety can participate in coupling reactions, such as the formation of sulfonamide linkages with amines under mild conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
科学研究应用
4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Research: The compound is used as a tool in biological studies to investigate the role of specific proteins and enzymes in cellular processes. It can act as an inhibitor or activator of certain pathways, providing insights into disease mechanisms.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. This helps in understanding the molecular basis of drug action and resistance.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells. The molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide can be compared with other indole derivatives and sulfonamide compounds. Similar compounds include:
4-(3-(4-bromophenyl)-1H-indol-2-yl)benzenesulfonamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
4-(3-(4-methylphenyl)-1H-indol-2-yl)benzenesulfonamide: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
4-(3-(4-fluorophenyl)-1H-indol-2-yl)benzenesulfonamide: The fluorophenyl group can enhance the compound’s metabolic stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
500870-88-2 |
|---|---|
分子式 |
C20H15ClN2O2S |
分子量 |
382.9 g/mol |
IUPAC 名称 |
4-[3-(4-chlorophenyl)-1H-indol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)23-20(19)14-7-11-16(12-8-14)26(22,24)25/h1-12,23H,(H2,22,24,25) |
InChI 键 |
OZJQOZVKSQFMHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



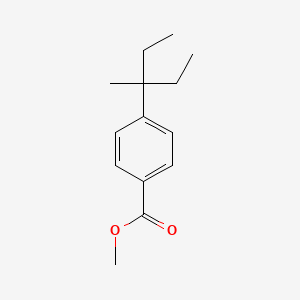
![Rel-methyl (2S,3S)-3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12943227.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
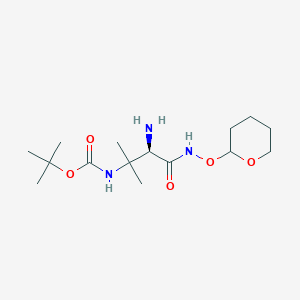
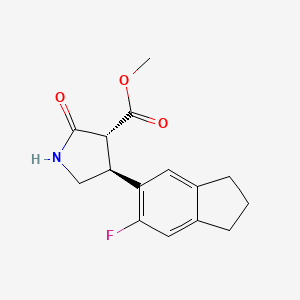
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
